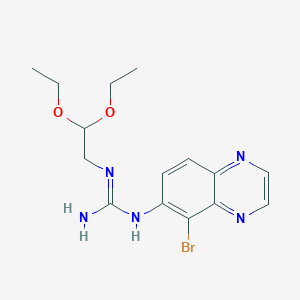
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an intermediate in the synthesis of 4,5-Didehydro Brimonidine, a brimonidine impurity, and has been identified as a potential α2-adrenergic agonist.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine involves multiple steps, including the formation of imidazole rings and the incorporation of guanidine and diethoxyethyl groups. Common methods for synthesizing imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
科学的研究の応用
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential as an α2-adrenergic agonist, which could have therapeutic implications.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine involves its interaction with α2-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a role in regulating neurotransmitter release, vascular tone, and other physiological functions. The compound’s binding to these receptors can modulate their activity, leading to various biological effects .
類似化合物との比較
Similar Compounds
Brimonidine: A well-known α2-adrenergic agonist used in the treatment of glaucoma.
Clonidine: Another α2-adrenergic agonist with applications in hypertension and ADHD.
Guanfacine: Used for its α2-adrenergic agonist properties in treating hypertension and ADHD.
Uniqueness
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine is unique due to its specific structural features, including the imidazole and guanidine groups, which confer distinct chemical and biological properties. Its potential as an intermediate in the synthesis of other compounds and its role as an α2-adrenergic agonist highlight its versatility and importance in scientific research.
特性
分子式 |
C15H20BrN5O2 |
|---|---|
分子量 |
382.26 g/mol |
IUPAC名 |
1-(5-bromoquinoxalin-6-yl)-2-(2,2-diethoxyethyl)guanidine |
InChI |
InChI=1S/C15H20BrN5O2/c1-3-22-12(23-4-2)9-20-15(17)21-10-5-6-11-14(13(10)16)19-8-7-18-11/h5-8,12H,3-4,9H2,1-2H3,(H3,17,20,21) |
InChIキー |
NZAXQHPVDCEDKY-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN=C(N)NC1=C(C2=NC=CN=C2C=C1)Br)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



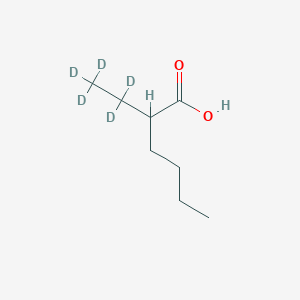
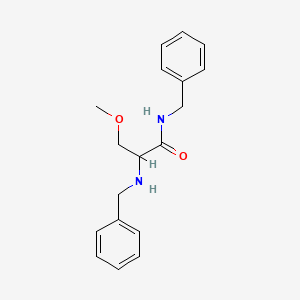
![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)
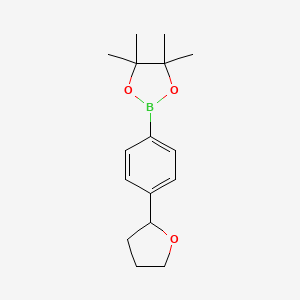

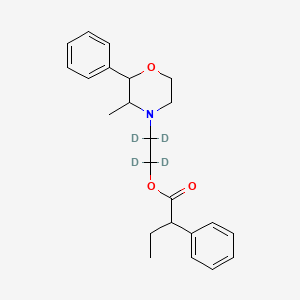
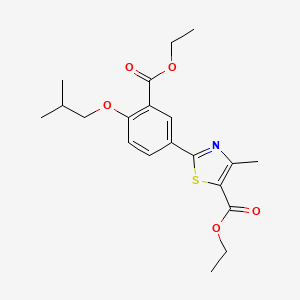


![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
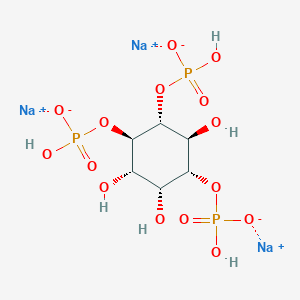
![5-[(Pyrrolidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13436046.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
